

# Technical Guide: 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT)

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Compound of Interest		
Compound Name:	6-Methoxy DMT	
Cat. No.:	B3025704	Get Quote

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## **Core Chemical and Physical Data**

This section provides fundamental chemical identifiers and properties of 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT), a tryptamine derivative of interest for its unique pharmacological profile.

Property	Value	Reference	
CAS Number	2426-88-2	[1][2]	
Molecular Formula	C13H18N2O [3]		
Molecular Weight	218.30 g/mol	[3]	
IUPAC Name	2-(6-methoxy-1H-indol-3-yl)- N,N-dimethylethanamine	[3][4]	
Synonyms	6-Methoxy-DMT, 6-OMe-DMT	[4]	

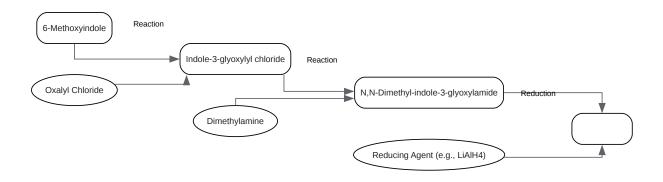
### **Synthesis and Analytical Characterization**

While a specific, detailed protocol for the synthesis of 6-MeO-DMT is not readily available in the provided search results, a general and widely cited method for the synthesis of N,N-dimethyltryptamines is the Speeter-Anthony tryptamine synthesis. This can be adapted from



protocols for structurally similar compounds like 5-MeO-DMT and DMT.[5][6][7][8][9] The synthesis generally proceeds through the reaction of the corresponding indole with oxalyl chloride, followed by reaction with dimethylamine and subsequent reduction.

General Synthetic Workflow:



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Caption: General workflow for the synthesis of 6-MeO-DMT.

#### Analytical Characterization:

The characterization and purity assessment of the synthesized 6-MeO-DMT would involve a suite of analytical techniques.[7][10][11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for tryptamine analysis.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.



## **Pharmacological Profile**

6-MeO-DMT is a serotonin receptor agonist.[3][12] A key distinguishing feature of 6-MeO-DMT is its classification as a non-hallucinogenic 5-HT2A receptor agonist.[3][12] This contrasts with its isomers, such as the potent psychedelic 5-MeO-DMT. The non-hallucinogenic property is thought to be related to its specific signaling profile at the 5-HT2A receptor.

#### Receptor Binding Affinities:

Quantitative data on the binding affinity (Ki) of 6-MeO-DMT at various serotonin receptors is crucial for understanding its pharmacological profile. While comprehensive data is limited, available information indicates a lower affinity for key serotonin receptors compared to its well-known analogs.

Receptor Subtype	6-MeO-DMT Ki (nM)	Comparison	Reference
5-HT1A	Significantly higher than 5-MeO-DMT (approx. 110-fold lower affinity)	Lower affinity indicates weaker binding.	[3]
5-HT2A	Significantly higher than DMT and 5-MeO- DMT (6-fold lower affinity than DMT; 12- to 43-fold lower than 5-MeO-DMT)	Lower affinity indicates weaker binding.	[3]
5-HT2 (human)	Binds to this receptor site.	Qualitative binding confirmed.	[4]
5-HT6 (human)	Binds to this receptor site.	Qualitative binding confirmed.	[4]

## **Signaling Pathways**

The hallucinogenic effects of tryptamines are primarily mediated through the activation of the 5-HT2A receptor, which is a Gq-coupled receptor.[5] Activation of this receptor typically leads to





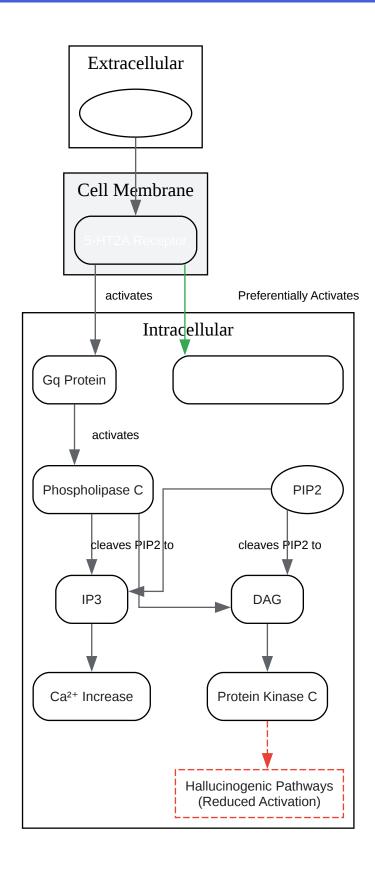


the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This, in turn, leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

The non-hallucinogenic nature of 6-MeO-DMT, despite being a 5-HT2A receptor agonist, suggests a biased agonism or a differential engagement of downstream signaling pathways. It is hypothesized that non-hallucinogenic 5-HT2A agonists may preferentially activate certain signaling cascades (e.g., those promoting neuroplasticity) without strongly engaging the pathways linked to hallucinogenic effects. [1][2][12][13]

Proposed Signaling Pathway for a Non-Hallucinogenic 5-HT2A Agonist:





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Caption: Proposed biased signaling of 6-MeO-DMT at the 5-HT2A receptor.



## **Experimental Protocols**

Detailed experimental protocols are essential for the accurate and reproducible study of 6-MeO-DMT. The following are generalized protocols for key pharmacological assays, which should be optimized for specific experimental conditions.

1. Radioligand Binding Assay for Serotonin Receptors

This protocol is used to determine the binding affinity (Ki) of 6-MeO-DMT for various serotonin receptor subtypes.

- Objective: To quantify the affinity of 6-MeO-DMT for specific serotonin receptors.
- Principle: This is a competitive binding assay where the test compound (6-MeO-DMT) competes with a radiolabeled ligand for binding to the receptor.
- Materials:
  - Cell membranes expressing the target serotonin receptor subtype (e.g., from HEK293 cells).
  - Radiolabeled ligand specific for the receptor subtype (e.g., [3H]ketanserin for 5-HT2A).
  - 6-MeO-DMT stock solution.
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - 96-well plates.
  - Glass fiber filters.
  - Scintillation counter.
- Procedure:
  - Prepare serial dilutions of 6-MeO-DMT.



- In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of 6-MeO-DMT or vehicle.
- Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC<sub>50</sub> value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
- 2. Functional Assay: Calcium Flux Assay for 5-HT2A Receptor Activation

This protocol measures the functional activity of 6-MeO-DMT at the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium levels.

- Objective: To determine the potency (EC<sub>50</sub>) and efficacy (Emax) of 6-MeO-DMT as a 5-HT2A receptor agonist.
- Principle: Activation of the 5-HT2A receptor leads to an increase in intracellular calcium,
  which can be measured using a calcium-sensitive fluorescent dye.
- Materials:
  - Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
  - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  - 6-MeO-DMT stock solution.
  - Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  - 96-well black-walled, clear-bottom plates.







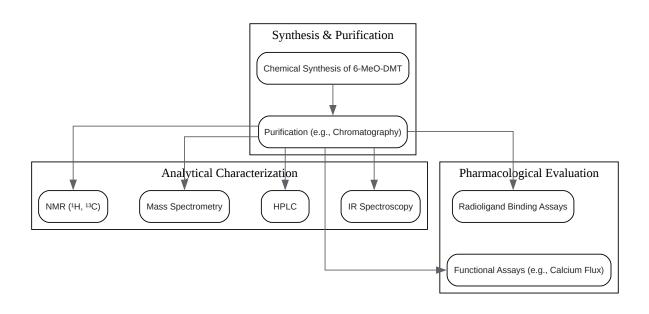
Fluorescence microplate reader.

#### Procedure:

- Plate the cells in 96-well plates and allow them to adhere overnight.
- Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
- Prepare serial dilutions of 6-MeO-DMT.
- Place the plate in a fluorescence microplate reader and measure the baseline fluorescence.
- Add varying concentrations of 6-MeO-DMT to the wells.
- Measure the fluorescence intensity over time to detect the increase in intracellular calcium.
- Plot the peak fluorescence response against the concentration of 6-MeO-DMT to generate a dose-response curve and determine the EC<sub>50</sub> and Emax values.

**Experimental Workflow Diagram:** 





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Caption: Overall experimental workflow for the study of 6-MeO-DMT.

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